2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
Description
This compound features a tetrahydrothiazolo[5,4-c]pyridine core with a methylsulfonyl group at position 5 and a 2-fluorophenoxy acetamide side chain. The methylsulfonyl group enhances metabolic stability and electron-withdrawing properties, while the fluorophenoxy moiety contributes to lipophilicity and target binding . Its design likely optimizes pharmacokinetic (PK) properties and selectivity for therapeutic targets, though specific applications (e.g., analgesic, antimicrobial) require further validation.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S2/c1-25(21,22)19-7-6-11-13(8-19)24-15(17-11)18-14(20)9-23-12-5-3-2-4-10(12)16/h2-5H,6-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQHWUQGQOSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113742 | |
| Record name | Acetamide, 2-(2-fluorophenoxy)-N-[4,5,6,7-tetrahydro-5-(methylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421500-33-5 | |
| Record name | Acetamide, 2-(2-fluorophenoxy)-N-[4,5,6,7-tetrahydro-5-(methylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421500-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-(2-fluorophenoxy)-N-[4,5,6,7-tetrahydro-5-(methylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
N-{5-[(3-Chloro-4-Fluorophenyl)Sulfonyl]-4,5,6,7-Tetrahydrothiazolo[5,4-c]Pyridin-2-yl}Acetamide
- Core : Same tetrahydrothiazolo[5,4-c]pyridine backbone.
- Sulfonyl Group : Aryl sulfonyl (3-chloro-4-fluorophenyl) instead of methylsulfonyl.
- Acetamide Substituent: Lacks fluorophenoxy; simpler acetamide group.
- Implications: The bulkier aryl sulfonyl group may reduce solubility but enhance receptor affinity in certain contexts. The absence of fluorophenoxy limits lipophilicity compared to the target compound .
Thiazole-Pyrazole Hybrids (e.g., 8c, 8e from )
- Core : Thiazole fused with pyrazole instead of tetrahydrothiazolo[5,4-c]pyridine.
- Acetamide Substituent: Includes dimethylaminophenyl or methylphenyl groups.
- Implications: Demonstrated analgesic activity in mice, suggesting acetamide substituents critically influence bioactivity. The fluorophenoxy group in the target compound may offer similar or enhanced effects .
Substituent Variations
Sulfonyl Group Comparisons
| Compound | Sulfonyl Group | Solubility | Metabolic Stability |
|---|---|---|---|
| Target Compound | Methylsulfonyl | Moderate | High |
| N-{5-[(3-Chloro-4-F)...} | Aryl sulfonyl | Low | Moderate |
- Key Insight : Methylsulfonyl provides a balance of solubility and stability, whereas aryl sulfonyl groups may improve target binding at the expense of PK properties .
Acetamide Side Chain Modifications
- Key Insight: Fluorophenoxy may mimic or exceed the bioactivity of dimethylaminophenyl/methylphenyl groups in analgesics, though empirical data are needed .
Stereochemical and Conformational Effects
Compounds in (e.g., m, n, o) highlight the role of stereochemistry in acetamide derivatives. For example:
- (R)- vs. (S)-Configurations : Influence binding to chiral targets (e.g., enzymes, receptors).
- Hydroxy/Formamido Groups : Affect hydrogen-bonding capacity and solubility.
- Implication : The tetrahydrothiazolo[5,4-c]pyridine core in the target compound may enforce a rigid conformation, improving selectivity compared to flexible analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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